REACTION_CXSMILES
|
Cl.[Cl:2]C1C=CC(NN)=CC=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[C:22](=O)[C:21]3[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:20]=3[NH:19]2)=[CH:14][CH:13]=1.N1C=CC(=O)N=1.P(Cl)(Cl)(Cl)=O>>[Cl:2][C:22]1[N:18]([C:15]2[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=2)[N:19]=[C:20]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][C:21]=12 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
2-(4-chlorophenyl)-1,4,5,6,7,8-hexahydrocycloheptapyrazol-3(2H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1NC2=C(C1=O)CCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=NC(C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of G
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(N=C2C1CCCCC2)C2=CC=C(C=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |